molecular formula C12H20N2O8 B13740362 Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic CAS No. 38705-15-6

Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic

Katalognummer: B13740362
CAS-Nummer: 38705-15-6
Molekulargewicht: 320.30 g/mol
InChI-Schlüssel: JZRBXYOUQYUMOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid is a chelating agent known for its ability to form stable complexes with metal ions. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound acid follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and metal ion transport .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethylenediamine-N,N-diacetic-N,N-DI-*A-propionic acid is unique due to its specific structural configuration, which allows it to form highly stable complexes with certain metal ions. This property makes it particularly useful in applications where stability and selectivity are crucial .

Eigenschaften

CAS-Nummer

38705-15-6

Molekularformel

C12H20N2O8

Molekulargewicht

320.30 g/mol

IUPAC-Name

2-[2-[1-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid

InChI

InChI=1S/C12H20N2O8/c1-7(11(19)20)13(5-9(15)16)3-4-14(6-10(17)18)8(2)12(21)22/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H,21,22)

InChI-Schlüssel

JZRBXYOUQYUMOB-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)N(CCN(CC(=O)O)C(C)C(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.